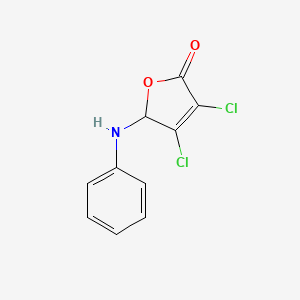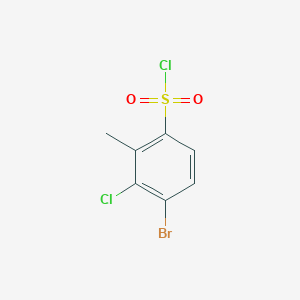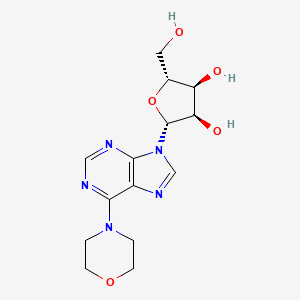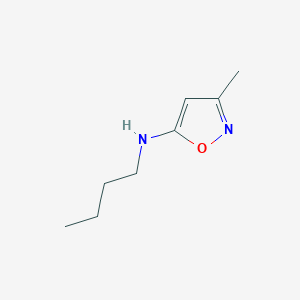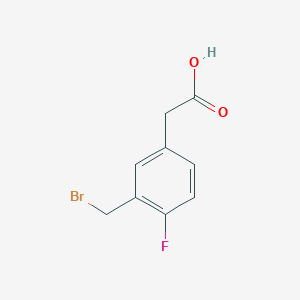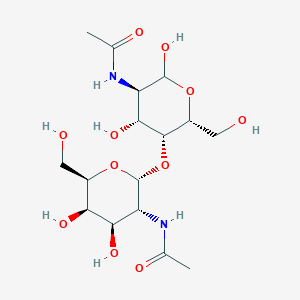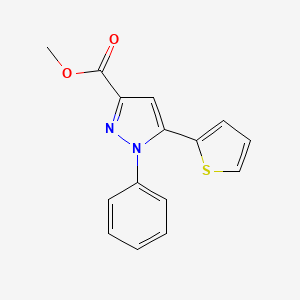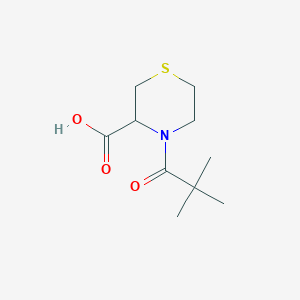
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid is an organic compound with the molecular formula C10H17NO3S and a molecular weight of 231.31 g/mol . It contains a six-membered thiomorpholine ring, a carboxylic acid group, and a 2,2-dimethylpropanoyl group . This compound is notable for its unique structure, which includes a tertiary amide and a sulfide group .
Méthodes De Préparation
The synthesis of 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of thiomorpholine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides.
Applications De Recherche Scientifique
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiomorpholine ring and carboxylic acid group allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-(2,2-Dimethylpropanoyl)thiomorpholine-3-carboxylic acid can be compared with other similar compounds, such as:
Morpholines: These compounds have a similar ring structure but lack the sulfur atom, leading to different chemical and biological properties.
Carboxylic acids: Compounds with a carboxylic acid group can undergo similar chemical reactions but may have different reactivity and applications.
The uniqueness of this compound lies in its combination of a thiomorpholine ring, a carboxylic acid group, and a 2,2-dimethylpropanoyl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H17NO3S |
|---|---|
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropanoyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3S/c1-10(2,3)9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
XJVVYMGPADEPGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1CCSCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)
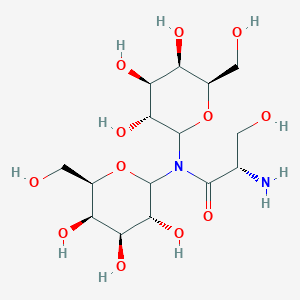

![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
![2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
